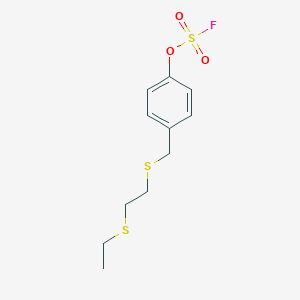
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorosulfonyloxy group and a complex side chain containing sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multiple steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative, which undergoes sulfonylation to introduce the fluorosulfonyloxy group.
Side Chain Introduction: The side chain containing sulfur atoms is introduced through a series of nucleophilic substitution reactions. This may involve the use of ethyl mercaptan and other sulfur-containing reagents under controlled conditions.
Final Assembly: The final step involves coupling the benzene derivative with the side chain, often using a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorosulfonyloxy group can be reduced under specific conditions to yield different functional groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Various Benzene Derivatives: From substitution reactions, depending on the substituents introduced.
科学研究应用
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or resistance to degradation.
作用机制
The mechanism by which 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present.
相似化合物的比较
1-(2-Methylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-chlorosulfonyloxybenzene: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness: 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene is unique due to the combination of its side chain and the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
属性
IUPAC Name |
1-(2-ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3S3/c1-2-16-7-8-17-9-10-3-5-11(6-4-10)15-18(12,13)14/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKAPRYCSIYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













